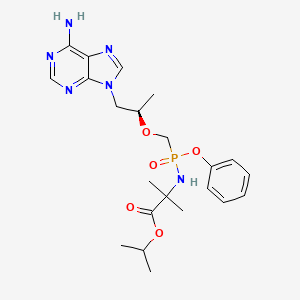
(1R)-Tenofovir amibufenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-Tenofovir amibufenamide is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. It is a prodrug of tenofovir, which means it is metabolized in the body to produce the active drug tenofovir. This compound is known for its efficacy in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the viral replication process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Tenofovir amibufenamide involves multiple steps, starting from the appropriate nucleotide precursors. The key steps include the formation of the phosphonate group and the attachment of the amibufenamide moiety. The reaction conditions typically involve the use of protecting groups to ensure selective reactions and the use of coupling agents to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1R)-Tenofovir amibufenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacokinetic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents, which can be used to create analogs with improved efficacy or reduced side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs of this compound, which can be tested for their antiviral activity and pharmacokinetic properties.
科学的研究の応用
(1R)-Tenofovir amibufenamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions with enzymes.
Biology: The compound is used to investigate the mechanisms of viral replication and the development of drug resistance.
Medicine: It is a key component in antiretroviral therapy for HIV-1 infection, contributing to the management and control of the disease.
Industry: The compound is used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
作用機序
(1R)-Tenofovir amibufenamide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. Upon administration, the prodrug is metabolized to tenofovir, which is then phosphorylated to its active diphosphate form. This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), and gets incorporated into the viral DNA, leading to chain termination. The inhibition of reverse transcriptase prevents the synthesis of viral DNA, thereby inhibiting viral replication.
類似化合物との比較
Tenofovir disoproxil fumarate: Another prodrug of tenofovir, used in the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor often used in combination with tenofovir.
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Uniqueness: (1R)-Tenofovir amibufenamide is unique due to its improved pharmacokinetic properties, including better oral bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate. This makes it a preferred option in antiretroviral therapy, offering better patient compliance and fewer side effects.
特性
分子式 |
C22H31N6O5P |
|---|---|
分子量 |
490.5 g/mol |
IUPAC名 |
propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34?/m1/s1 |
InChIキー |
ORHSFGJQGPUCRR-LXAPUOBYSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |
正規SMILES |
CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


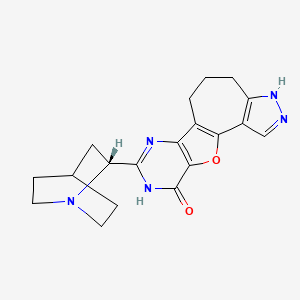
![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
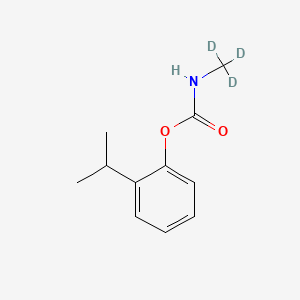
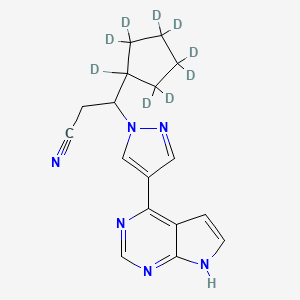
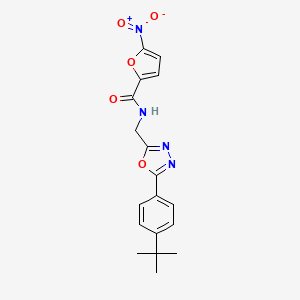
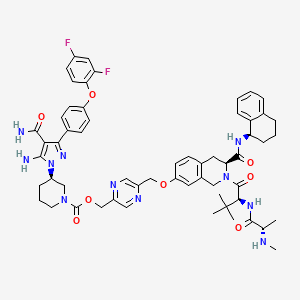

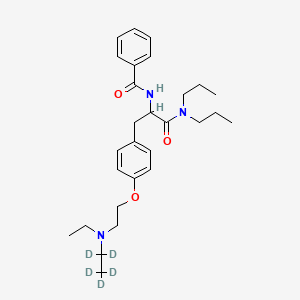
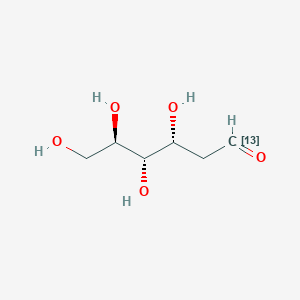
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
